molecular formula C9H15NNa2O5 B1142380 Tyrosine disodium dihydrate CAS No. 122666-87-9

Tyrosine disodium dihydrate

Cat. No.: B1142380
CAS No.: 122666-87-9
M. Wt: 263.20 g/mol
InChI Key: FBKIASNRVHFWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tyrosine disodium dihydrate plays a significant role in biochemical reactions. It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . The phenolic ring of tyrosine is partly hydrophobic and polar, giving this compound both hydrophobic and hydrophilic qualities .

Cellular Effects

This compound influences cell function by mediating molecular recognition. Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Molecular Mechanism

This compound can dramatically alter the structure of a protein. Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Temporal Effects in Laboratory Settings

To prepare a stock solution, this compound is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility .

Metabolic Pathways

This compound is involved in several metabolic pathways. In mammals, L-tyrosine is converted from L-phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrosine disodium dihydrate can be synthesized through the neutralization of L-tyrosine with sodium hydroxide, followed by crystallization in the presence of water to form the dihydrate salt. The reaction typically involves dissolving L-tyrosine in water, adding sodium hydroxide to adjust the pH, and then allowing the solution to crystallize .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar neutralization and crystallization techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in biomanufacturing and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosine disodium dihydrate is unique due to its dual role in protein biosynthesis and as a precursor for important neurotransmitters and hormones. Its ability to undergo phosphorylation and sulfation makes it a critical component in various biochemical pathways and signaling processes .

Properties

CAS No.

122666-87-9

Molecular Formula

C9H15NNa2O5

Molecular Weight

263.20 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate

InChI

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2

InChI Key

FBKIASNRVHFWNA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+]

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na]

Origin of Product

United States
Customer
Q & A
  • How L-tyrosine disodium dihydrate interacts with cancer cells: It only mentions that the solution containing it can kill cancer cells. [] The mechanism of action is not discussed.

ANone: The research abstract states that L-tyrosine disodium dihydrate is one of the components used in the aqueous solution, but its specific role in killing cancer cells is not explained. [] Further research is needed to understand how L-tyrosine disodium dihydrate contributes to the anti-tumor activity of the solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.